molecular formula C11H15N3O B8600782 1-(3-aminophenyl)-4-methylpiperazin-2-one

1-(3-aminophenyl)-4-methylpiperazin-2-one

Cat. No.: B8600782
M. Wt: 205.26 g/mol
InChI Key: FJCODNCRRVSOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-aminophenyl)-4-methylpiperazin-2-one is an organic compound that features a piperazinone ring substituted with an aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)-4-methylpiperazin-2-one typically involves the reaction of 3-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is first reduced to an amino group, followed by cyclization to form the piperazinone ring. Common reagents used in this synthesis include hydrogen gas for the reduction step and acidic or basic catalysts for the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminophenyl)-4-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-aminophenyl)-4-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-4-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    1-(3-Aminophenyl)-4-methylpiperidine: Similar structure but lacks the carbonyl group in the piperazinone ring.

    1-(3-Aminophenyl)-4-ethyl-2-piperazinone: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 1-(3-aminophenyl)-4-methylpiperazin-2-one is unique due to the presence of both an aminophenyl group and a piperazinone ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(3-aminophenyl)-4-methylpiperazin-2-one

InChI

InChI=1S/C11H15N3O/c1-13-5-6-14(11(15)8-13)10-4-2-3-9(12)7-10/h2-4,7H,5-6,8,12H2,1H3

InChI Key

FJCODNCRRVSOBW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)C2=CC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd/C (10%, 420 mg) was added to a solution of 1-methyl-4-(3-nitrophenyl)piperazine (8.4 g) in methanol (500 mL) and water (20 mL). The reaction mixture was stirred and degassed with nitrogen, and the vessel was charged with H2 gas at atmospheric pressure. The reaction was allowed to proceed overnight after which time the Pd/C was removed by filtration over celite and the methanol and water were removed in vacuo to give 1-(3-aminophenyl)-4-methyl-2-piperazinone as a yellow solid (7.08 g, 95% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.07 (1H, t, J=7.83 Hz) 6.48-6.55 (2H, m) 6.46 (1H, d, J=1.01 Hz) 6.44 (1H, s) 3.88 (4H, s) 3.54 (2H, br. s.) 2.82 (3H, s)
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
420 mg
Type
catalyst
Reaction Step One

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